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Abstract

Picraline is a monoterpenoid indole alkaloid belonging to the akuammiline family, a class of
structurally complex natural products found predominantly in plants of the Apocynaceae family.
First isolated from Alstonia scholaris, picraline and its derivatives have garnered significant
interest within the scientific community due to their diverse and potent biological activities. This
technical guide provides an in-depth overview of picraline, focusing on its chemical properties,
natural occurrence, biosynthetic pathway, and its role as a secondary metabolite with
therapeutic potential. Key biological activities, including its interactions with opioid receptors
and sodium-glucose cotransporters, are discussed in detail. This document also includes a
compilation of quantitative bioactivity data, detailed experimental protocols for relevant assays,
and visualizations of associated signaling pathways to serve as a comprehensive resource for
researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Picraline

Picraline (IUPAC name: methyl 19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-
diazahexacyclo[9.6.1.1°,15.01,°.03,8.012,27]nonadeca-3,5,7-triene-19-carboxylate) is a naturally
occurring alkaloid with a complex polycyclic structure.[1] As a secondary metabolite, picraline
is not directly involved in the primary growth and development of the plant but is thought to play
a role in defense mechanisms against herbivores and pathogens.[2][3][4] Its intricate chemical
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architecture has made it a challenging target for total synthesis, and its diverse
pharmacological profile has established it as a promising lead compound for drug discovery.[5]

Chemical Structure and Properties

The chemical structure of picraline is characterized by a rigid pentacyclic core, which is a
hallmark of the akuammiline alkaloids.

Table 1: Chemical Properties of Picraline

Property Value Reference
Molecular Formula C23H26N20s5

Molecular Weight 410.47 g/mol

CAS Number 2671-32-1

Appearance White powder

CC=C1CN2C3CC1C(C45C3(N
SMILES C6=CC=CC=C64)0C2C5)
(COC(=0)C)C(=0)0C
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Natural Occurrence

Picraline is primarily isolated from various species of the Apocynaceae family, which is
renowned for producing a rich diversity of bioactive alkaloids. Notable plant sources of
picraline and its derivatives include:

 Alstonia scholaris: The leaves and bark of this plant are a well-documented source of
picraline and related alkaloids.

» Alstonia macrophylla: This species is another significant source of picraline and other
akuammiline-type alkaloids.
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 Picralima nitida: The seeds of this West African tree, commonly known as "akuamma,”
contain a complex mixture of alkaloids, including picraline.

» Rauvolfia volkensii and Rauvolfia oreogiton: These species have also been reported to
contain picraline and its derivatives.

Biosynthesis of Picraline

The biosynthesis of picraline is a complex enzymatic process that is characteristic of
monoterpenoid indole alkaloids. The pathway originates from the shikimate pathway, which
provides the tryptamine unit, and the methylerythritol phosphate (MEP) pathway, which
produces the iridoid precursor, secologanin.

The key steps in the biosynthesis of the akuammiline core, from which picraline is derived, are
as follows:

Strictosidine Synthesis: Tryptamine and secologanin are condensed by strictosidine
synthase (STR) to form strictosidine.

Formation of Geissoschizine: Strictosidine is deglycosylated by strictosidine-B-D-glucosidase
(SGD) to form a reactive aglycone, which is then converted to geissoschizine.

Cyclization to the Akuammiline Skeleton: The pivotal step is the oxidative cyclization of
geissoschizine. This reaction is catalyzed by a cytochrome P450 enzyme known as rhazimal
synthase (RHS), which facilitates the formation of a C7-C16 bond to produce the
intermediate, rhazimal.

Formation of Rhazimol: Rhazimal is then reduced by a rhazimal reductase (RHR) to form
rhazimol.

Tailoring Reactions: The final steps leading to picraline involve a series of tailoring
reactions, including acetylations and other modifications, catalyzed by enzymes such as
acetyltransferases. While the complete sequence of these final enzymatic steps is still under
active investigation, it is understood that these modifications of the akuammiline scaffold lead
to the structural diversity observed in this class of alkaloids.
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Biosynthesis of Picraline from Precursors.

Biological Activities and Pharmacological Role

Picraline and its derivatives exhibit a range of biological activities, making them attractive
candidates for further pharmacological investigation.

Opioid Receptor Binding

Picraline has been shown to bind to opioid receptors, which are key targets for pain
management. Its affinity for different opioid receptor subtypes varies, suggesting a potential for
developing analgesics with a unique pharmacological profile.

Table 2: Opioid Receptor Binding Affinities of Picraline

Receptor Subtype Ki (uM) Reference
M-opioid receptor 132
K-opioid receptor 2.38
0-opioid receptor 98.8

The interaction of picraline with opioid receptors, particularly its higher affinity for the kappa-
opioid receptor, suggests a potential role in modulating pain perception. Opioid receptors are
G-protein coupled receptors (GPCRSs) that, upon activation, initiate a signaling cascade that
leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP levels, and
modulation of ion channel activity. This ultimately results in a decrease in neuronal excitability
and the inhibition of pain signal transmission.
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Opioid Receptor Signaling Pathway.
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Inhibition of Sodium-Glucose Cotransporters (SGLT)

Picraline-type alkaloids isolated from Alstonia macrophylla have demonstrated inhibitory
activity against sodium-glucose cotransporters SGLT1 and SGLT2. These transporters are
responsible for glucose reabsorption in the kidneys and intestines. SGLT2 inhibitors are an
established class of drugs for the treatment of type 2 diabetes. The discovery of natural
products with SGLT inhibitory activity opens new avenues for the development of novel

antidiabetic agents.

Table 3: SGLT Inhibitory Activity of Picraline Derivatives

Compound SGLT1 ICso (pM) SGLT2 ICso (UM) Reference

Alstiphyllanine E

Alstiphyllanine F

10-Methoxy-N(1)-
methylburnamine-17- 4.0 0.5

O-veratrate

Alstiphyllanine D 5.0 2.0

Note: Specific ICso values for Alstiphyllanine E and F were described as "moderate” in the

source but not quantified.

Inhibition of SGLT2 in the proximal tubules of the kidneys leads to a reduction in glucose
reabsorption, resulting in increased urinary glucose excretion and a lowering of blood glucose
levels. Downstream signaling effects of SGLT2 inhibition are multifaceted and contribute to
cardiovascular and renal protective benefits. These include modulation of pathways such as
AMPK and SIRT1, leading to reduced inflammation and oxidative stress.
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SGLT2 Inhibition Signaling Pathway.

Anticancer Activity

Several studies have reported the potential antitumor effects of picraline and related alkaloids.
These compounds have been shown to induce cell cycle arrest and apoptosis in various
cancer cell lines. For instance, alkaloids from Alstonia species have demonstrated cytotoxic
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activity against human lung cancer cell lines. The exact mechanisms of action are still under
investigation but may involve the modulation of key signaling pathways involved in cell
proliferation and survival.

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of picraline, as
well as for key in vitro bioassays.

Extraction and Isolation of Picraline from Alstonia
macrophylla
This protocol is adapted from methods described for the isolation of alkaloids from Alstonia

species.

o Plant Material Preparation: Air-dry the leaves of Alstonia macrophylla at room temperature
for several days, then grind into a fine powder.

o Extraction: Macerate the powdered plant material in 95% ethanol at room temperature for 3-
5 days with occasional stirring. Decant the ethanol extract and concentrate it using a rotary
evaporator.

o Acid-Base Extraction:

[¢]

Suspend the concentrated ethanolic extract in 3% (w/v) tartaric acid with continuous
stirring.

[¢]

Filter the acidic solution to remove non-alkaloidal precipitates.

[¢]

Basify the filtrate to pH 9-10 with ammonium hydroxide.

[e]

Extract the aqueous basic solution multiple times with chloroform.
 Purification:

o Combine the chloroform extracts and concentrate under reduced pressure to obtain the
crude alkaloid mixture.
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o Subject the crude extract to column chromatography on silica gel.
o Elute the column with a gradient of chloroform and methanol.

o Monitor the fractions by Thin Layer Chromatography (TLC) and combine fractions
containing picraline.

o Further purification can be achieved by preparative TLC or High-Performance Liquid
Chromatography (HPLC).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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